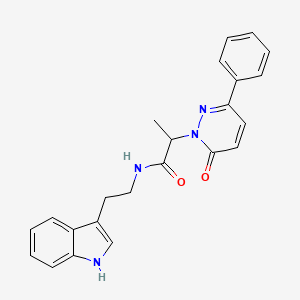

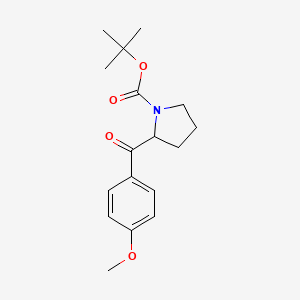

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Copper(II)-catalyzed Remote Sulfonylation

Copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives of N-(quinolin-8-yl)benzamide, has been developed for generating environmentally benign byproducts. This method utilizes sodium sulfinates as sulfide sources, resulting in moderate to high yields of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process is highlighted for its environmental friendliness and efficiency in producing less odorous and more sustainable chemical products (Xia et al., 2016).

Heterogeneous Chitosan@Copper(II)‐Catalyzed Remote Trifluoromethylation

The first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives has been accomplished using a chitosan-based heterogeneous copper catalyst under mild conditions. This process, employing the Langlois reagent (CF3SO2Na) as a "CF3" source, provides a broad substrate scope with excellent yields and reusability of the catalyst, demonstrating a significant advancement in the selective activation and functionalization of N-(quinolin-8-yl)benzamide derivatives (Shen et al., 2016).

Synthesis and Properties of Quinoline Derivatives

The coupling of quinoline-6-amine with furan-2-carbonyl chloride led to the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which was further processed to yield various quinoline derivatives. These derivatives underwent electrophilic substitution reactions and nucleophilic substitution, showcasing the chemical versatility and potential applicability of quinoline-based compounds in synthetic organic chemistry (El’chaninov & Aleksandrov, 2017).

Metal-free Synthesis of Quinolines

A novel metal-free synthesis approach for quinolines via direct condensation of amides with alkynes has been reported. This process underscores the role of N-aryl nitrilium intermediates, identified through advanced NMR techniques, in the formation of quinolines, offering a new pathway for synthesizing this class of compounds efficiently and with diverse functional group tolerance (Ye et al., 2018).

Fluorescent Chemosensor for Zn(2+)

A fluorescent sensor based on quinoline derivatives has been developed for the selective and sensitive detection of Zn(2+) ions. This sensor, incorporating a quinoline group as the fluorogenic unit, demonstrates excellent selectivity over other cations in acetonitrile aqueous solution, illustrating the potential of quinoline derivatives in analytical and environmental chemistry (Li et al., 2014).

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-4-1-10(2-5-12)16(24)21-13-6-7-14-11(9-13)3-8-15(23)22-14/h1-2,4-7,9H,3,8H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKBJNHOMMFPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)

![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)